Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate
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Description
Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate is a chemical compound with the CAS Number: 2551118-35-3 . It has a molecular weight of 344.04 . The IUPAC name for this compound is ethyl 2-bromo-2-(1-(2-bromoethoxy)cyclobutyl)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16Br2O3/c1-2-14-9(13)8(12)10(4-3-5-10)15-7-6-11/h8H,2-7H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Scientific Research Applications
Synthesis of Anti-HIV Agents : Ethyl 2-alkyl-4-aryl-3-oxobutyrates, synthesized from arylacetonitriles and 2-bromo esters, have shown potent anti-HIV-1 activity. These compounds, including 6-benzyl-5-ethyl-2',3'-dideoxyuridine, demonstrate effectiveness against HIV-1 (Danel et al., 1996).
Carbonic Anhydrase and Acetylcholinesterase Inhibitors : Bromophenol derivatives with a cyclopropyl moiety, synthesized from reactions involving ethyl diazoacetate, have been identified as effective inhibitors of human carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These inhibitors are significant in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Rearrangement Under Basic Conditions : A study on the rearrangement of 2-bromo-1-(bromomethyl)ethyl esters under basic conditions revealed the formation of 2-oxopropyl derivatives through a dioxolane intermediate. This finding is significant in organic synthesis (Alliot et al., 2013).
Cycloaddition Reactions : Ethyl 4-chloro-2-oxobut-3-ynoate and ethyl 4-bromo-2-oxobut-3-ynoate have been utilized in [2+2]-cycloaddition reactions with unactivated alkenes. These reactions are unusual and significant for the synthesis of complex organic compounds (Koldobskii et al., 2008).
Synthesis of Highly Functionalized Pyran Derivatives : Ethyl oxo-(2-oxo-cycloalkyl)-ethanoates have been used in reactions with triphenylphosphine and dialkyl acetylenedicarboxylates to produce spiro-cyclobutene derivatives, which subsequently form electron-deficient 1,3-dienes that cyclize into 2H-pyran derivatives (Yavari & Bayat, 2003).
Properties
IUPAC Name |
ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Br2O3/c1-2-14-9(13)8(12)10(4-3-5-10)15-7-6-11/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABJLFIKZUCIBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1(CCC1)OCCBr)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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